Cas no 31129-94-9 (5-(3,4-dihydroxyphenyl)pentanoic Acid)

5-(3,4-Dihydroxyphenyl)pentanoic Acid is a phenolic compound featuring a pentanoic acid backbone substituted with a catechol moiety at the terminal position. This structure confers strong antioxidant properties due to the presence of two adjacent hydroxyl groups, which can effectively scavenge free radicals. The compound is of interest in biochemical and pharmaceutical research, particularly in studies involving oxidative stress modulation and neuroprotection. Its carboxylic acid functionality enhances solubility in polar solvents, facilitating its use in aqueous systems. Additionally, the extended alkyl chain provides lipophilicity, enabling interaction with lipid membranes. This balance of hydrophilicity and hydrophobicity makes it a versatile intermediate for derivatization in medicinal chemistry applications.
5-(3,4-dihydroxyphenyl)pentanoic Acid structure
31129-94-9 structure
Product Name:5-(3,4-dihydroxyphenyl)pentanoic Acid
CAS No:31129-94-9
MF:C11H14O4
MW:210.226463794708
CID:1445443
PubChem ID:49831816
Update Time:2025-05-22

5-(3,4-dihydroxyphenyl)pentanoic Acid Chemical and Physical Properties

Names and Identifiers

    • Benzenepentanoic acid, 3,4-dihydroxy-
    • 5-(3,4-dihydroxyphenyl)-γ-valeric acid
    • 5-(3,4-dihydroxyphenyl)pentanoicacid
    • DTXSID701341721
    • 31129-94-9
    • 5-34DiHydroxyPhenylValericAcid
    • Q51617490
    • 5-(3',4'-Dihydroxyphenyl)-valeric acid
    • AKOS033584281
    • 5-(3,4-Dihydroxyphenyl)valeric acid
    • 5-(3,4-dihydroxyphenyl)pentanoic acid
    • 3,4-Dihydroxyphenylvaleric acid
    • SCHEMBL17938812
    • CS-0222978
    • CHEBI:137503
    • EN300-113445
    • 5-(3,4-dihydroxyphenyl)pentanoic Acid
    • Inchi: 1S/C11H14O4/c12-9-6-5-8(7-10(9)13)3-1-2-4-11(14)15/h5-7,12-13H,1-4H2,(H,14,15)
    • InChI Key: KTDWBJGUMIZRHU-UHFFFAOYSA-N
    • SMILES: OC1=C(C=CC(=C1)CCCCC(=O)O)O

Computed Properties

  • Exact Mass: 210.08922
  • Monoisotopic Mass: 210.08920892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 77.8Ų

Experimental Properties

  • PSA: 77.76

5-(3,4-dihydroxyphenyl)pentanoic Acid Pricemore >>

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Additional information on 5-(3,4-dihydroxyphenyl)pentanoic Acid

Comprehensive Overview of 5-(3,4-dihydroxyphenyl)pentanoic Acid (CAS No. 31129-94-9): Properties, Applications, and Research Insights

5-(3,4-dihydroxyphenyl)pentanoic Acid, with the CAS number 31129-94-9, is a bioactive phenolic compound gaining attention in pharmaceutical, nutraceutical, and cosmetic research. Structurally, it features a pentanoic acid chain linked to a 3,4-dihydroxyphenyl (catechol) moiety, which contributes to its antioxidant and anti-inflammatory properties. This compound is often studied alongside derivatives like hydroxytyrosol and oleuropein, reflecting its relevance in olive oil polyphenol metabolism.

Recent studies highlight its potential in neuroprotection and metabolic health, aligning with growing consumer interest in natural antioxidants and anti-aging solutions. Researchers are exploring its role in modulating oxidative stress pathways, a hot topic in chronic disease prevention. Its catechol group enables metal chelation and free radical scavenging, making it a candidate for skincare formulations targeting UV-induced damage.

From a synthetic perspective, 31129-94-9 serves as an intermediate in producing bioactive derivatives. Its lipophilic nature enhances bioavailability compared to shorter-chain phenolics, a key consideration in drug delivery systems. Analytical methods like HPLC-MS are critical for quantifying this compound in complex matrices such as plant extracts or biological fluids.

In the context of gut microbiome research—a trending scientific focus—5-(3,4-dihydroxyphenyl)pentanoic Acid may influence microbial metabolism, producing smaller phenolic metabolites with systemic effects. This intersects with popular searches on "polyphenols and gut health" and "dietary antioxidants." Manufacturers of functional foods are investigating its incorporation into probiotic supplements.

Regulatory-wise, the compound falls under generally recognized as safe (GRAS) categories when derived from natural sources. However, synthetic versions require careful purity validation, especially for pharmaceutical applications. Stability studies indicate that light-sensitive properties necessitate amber glass packaging, a detail crucial for formulation scientists.

Emerging applications include its use in sports nutrition products, capitalizing on its purported muscle recovery benefits. This aligns with search trends around "natural performance enhancers." Comparative analyses with rosmarinic acid and ferulic acid reveal unique mechanisms worth exploring in comparative pharmacology studies.

Environmental researchers are examining its biodegradation pathways, responding to queries about "eco-friendly bioactive compounds." Its plant origin and potential upcycling from olive industry byproducts resonate with circular economy principles. Analytical challenges include distinguishing it from isomers like dihydrocaffeic acid in mass spectrometry workflows.

Future directions may involve nanocarrier formulations to enhance its blood-brain barrier penetration, addressing search interests in "natural nootropics." Patent landscapes show increasing activity around stabilization techniques for catechol-containing molecules, suggesting commercial potential in cosmeceuticals and functional beverages.

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